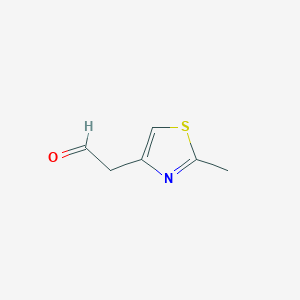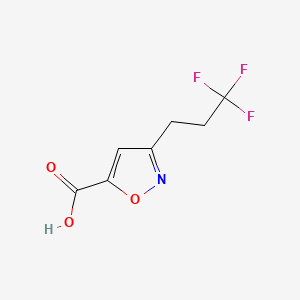
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor under controlled conditions. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent to synthesize a highly hydrophobic mesoporous silica . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反応の分析
Types of Reactions
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoropropionic acid: A related compound with similar fluorinated properties.
2,2,2-Trifluoroethyl 3,3,3-trifluoroprionate: Another fluorinated derivative used in synthetic chemistry.
3,3,3-Trifluoropropanoyl chloride: A reactive intermediate used in the synthesis of various fluorinated compounds.
Uniqueness
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid stands out due to its oxazole ring, which imparts additional stability and reactivity compared to other fluorinated compounds. This unique structure makes it a valuable tool in the development of new materials and pharmaceuticals.
特性
分子式 |
C7H6F3NO3 |
|---|---|
分子量 |
209.12 g/mol |
IUPAC名 |
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13) |
InChIキー |
WPMNQQVURVNVPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1CCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


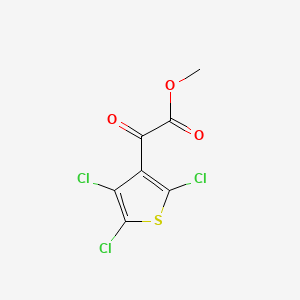
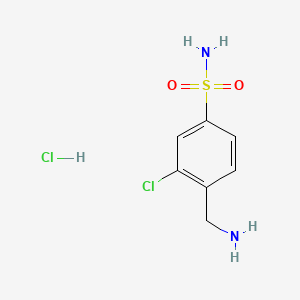
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
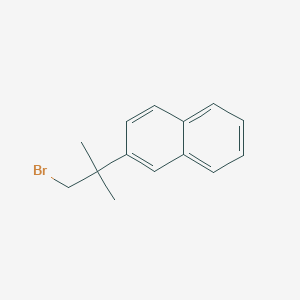
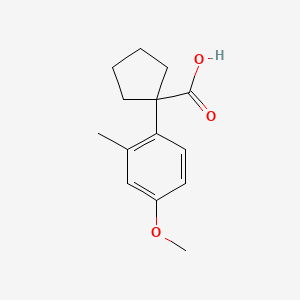

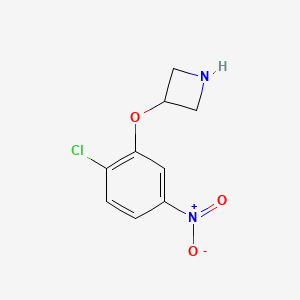
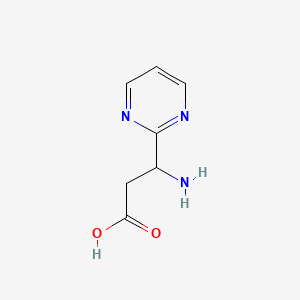
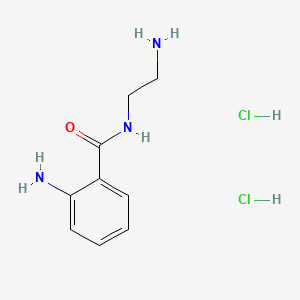
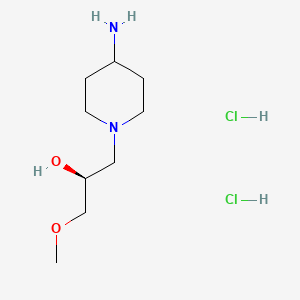
![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)

